molecular formula C16H27NO4 B13325067 Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13325067
M. Wt: 297.39 g/mol
InChI Key: DKBUBVVHVOHQCI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the synthesis of spirocyclic compounds, which are of interest in medicinal chemistry for their unique three-dimensional structures

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate is not well-documented. its derivatives are known to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique interactions with these targets, potentially leading to high specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure, which provides distinct three-dimensional conformations. This uniqueness makes it a valuable scaffold in drug design and organic synthesis.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H27NO4/c1-5-20-13(18)8-12-9-16(10-12)6-7-17(11-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3

InChI Key

DKBUBVVHVOHQCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2(C1)CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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